An In-depth Technical Guide to 1-Bromo-4-(cyclopropylsulfonyl)benzene: Current Knowledge and Future Directions
An In-depth Technical Guide to 1-Bromo-4-(cyclopropylsulfonyl)benzene: Current Knowledge and Future Directions
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Bromo-4-(cyclopropylsulfonyl)benzene is a halogenated aromatic sulfone of increasing interest within the fields of medicinal chemistry and materials science. Its unique structural combination of a brominated phenyl ring and a cyclopropylsulfonyl group offers a versatile scaffold for the synthesis of novel compounds with potential therapeutic and functional properties. The bromine atom serves as a key handle for a variety of cross-coupling reactions, enabling facile structural modification, while the cyclopropylsulfonyl moiety can influence the compound's physicochemical properties, such as solubility, metabolic stability, and crystal packing. This technical guide provides a comprehensive overview of the currently available physical and chemical properties of 1-Bromo-4-(cyclopropylsulfonyl)benzene. However, it is important to note that detailed experimental data for this specific compound remains limited in the public domain. This guide will therefore also leverage data from structurally related analogs to provide reasoned estimations and highlight areas for future experimental investigation to fully elucidate the characteristics of this promising molecule.
Introduction: The Significance of the Aryl Sulfonyl Halide Scaffold
Aryl sulfonyl halides, and their derivatives, represent a cornerstone in modern synthetic chemistry and drug discovery. The sulfonyl group, with its rigid tetrahedral geometry and ability to act as a hydrogen bond acceptor, is a common feature in a multitude of marketed pharmaceuticals. The incorporation of a halogen atom, such as bromine, onto the aromatic ring provides a critical reactive site for the construction of more complex molecular architectures through well-established palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig).
The subject of this guide, 1-Bromo-4-(cyclopropylsulfonyl)benzene, introduces a cyclopropyl group attached to the sulfonyl moiety. The cyclopropyl ring is a "bioisostere" of a phenyl group or a double bond, often introduced to improve metabolic stability, reduce lipophilicity, and modulate conformational rigidity in drug candidates. Therefore, 1-Bromo-4-(cyclopropylsulfonyl)benzene stands as a valuable building block for the exploration of new chemical space in the pursuit of novel therapeutics and functional materials.
Molecular Structure and Identification
A clear understanding of the molecular structure is fundamental to interpreting its chemical behavior and physical properties.
Molecular Structure Visualization
Caption: 2D structure of 1-Bromo-4-(cyclopropylsulfonyl)benzene.
Table 1: Compound Identification
| Identifier | Value |
| IUPAC Name | 1-Bromo-4-(cyclopropylsulfonyl)benzene |
| CAS Number | 648906-28-9[1] |
| Molecular Formula | C₉H₉BrO₂S[2] |
| Molecular Weight | 261.14 g/mol [3] |
| Canonical SMILES | C1CC1S(=O)(=O)C2=CC=C(C=C2)Br |
| InChI Key | YTJMDWOCBCVVGM-UHFFFAOYSA-N |
Physical and Chemical Properties: A Data Gap Analysis
A thorough understanding of a compound's physical properties is paramount for its application in research and development, guiding decisions on reaction conditions, purification methods, and formulation. For 1-Bromo-4-(cyclopropylsulfonyl)benzene, there is a notable absence of experimentally determined physical property data in peer-reviewed literature and publicly accessible databases. The information that is available is often predicted or derived from supplier information without explicit experimental validation.
Table 2: Physical Properties of 1-Bromo-4-(cyclopropylsulfonyl)benzene
| Property | Value | Source/Comment |
| Appearance | Solid | General supplier information. |
| Melting Point | Data not available | Data Gap: Experimental determination is required. |
| Boiling Point | 391.0 ± 34.0 °C at 760 mmHg | Predicted value. A high degree of uncertainty exists. |
| Density | Data not available | Data Gap: Experimental determination is required. |
| Solubility | Soluble in common organic solvents (e.g., Dichloromethane, Chloroform, Ethyl Acetate) | Inferred from its structure and general behavior of similar compounds. Data Gap: Quantitative solubility data in a range of solvents is needed. |
Expert Insight: The lack of concrete experimental data for fundamental properties like melting point and solubility presents a significant challenge for researchers. While predictions can offer initial guidance, they are no substitute for empirical data. The predicted high boiling point suggests that the compound is a stable solid at room temperature. Its structure, containing both a polar sulfonyl group and a nonpolar bromophenyl moiety, suggests it will be soluble in a range of common organic solvents but likely insoluble in water.
Spectroscopic Characterization: The Fingerprint of a Molecule
Spectroscopic data provides the unambiguous identification of a chemical compound and offers insights into its electronic and structural features. As with the physical properties, verified and publicly available spectra for 1-Bromo-4-(cyclopropylsulfonyl)benzene are scarce. This section will outline the expected spectral features based on the known properties of its constituent functional groups and data from analogous compounds.
4.1 Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.
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¹H NMR: The proton NMR spectrum is expected to be characterized by distinct signals for the aromatic protons and the cyclopropyl protons. The para-substituted aromatic ring will likely show a classic AA'BB' system, appearing as two doublets in the aromatic region (typically δ 7.0-8.0 ppm). The methine proton of the cyclopropyl group will appear as a multiplet, shifted downfield due to the deshielding effect of the adjacent sulfonyl group. The methylene protons of the cyclopropyl ring will likely present as complex multiplets in the upfield region of the spectrum.
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¹³C NMR: The carbon NMR spectrum will provide information on the number of unique carbon environments. One would expect to see signals for the four distinct carbons of the aromatic ring, with the carbon attached to the bromine atom showing a characteristic chemical shift influenced by the "heavy atom effect." The carbons of the cyclopropyl group and the carbon attached to the sulfonyl group will also have unique chemical shifts.
4.2 Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 1-Bromo-4-(cyclopropylsulfonyl)benzene is expected to show strong, characteristic absorption bands for the sulfonyl group (S=O stretches) in the regions of approximately 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹. Aromatic C-H and C=C stretching vibrations will also be present.
4.3 Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, confirming the molecular weight and offering clues about its structure. The mass spectrum of this compound is expected to show a prominent molecular ion peak (M⁺). Due to the presence of bromine, a characteristic isotopic pattern will be observed, with two peaks of nearly equal intensity separated by two mass units (for the ⁷⁹Br and ⁸¹Br isotopes). Fragmentation patterns would likely involve the loss of the bromine atom, the cyclopropyl group, and sulfur dioxide.
Experimental Workflow: Acquiring Spectroscopic Data
Caption: A typical experimental workflow for the spectroscopic characterization of an organic compound.
Synthesis and Purification
Proposed Synthetic Pathway
Caption: A plausible synthetic route to 1-Bromo-4-(cyclopropylsulfonyl)benzene.
Expert Insight on Synthesis and Purification: The proposed synthesis is straightforward and utilizes readily available starting materials. The key step is the oxidation of the sulfide to the sulfone. This transformation can often be achieved with high yield and selectivity using common oxidizing agents. The choice of oxidant and reaction conditions would need to be optimized to minimize potential side reactions, such as oxidation of the aromatic ring.
Purification of the final product would likely be achieved through recrystallization from a suitable solvent system or by column chromatography on silica gel. The solid nature of the product would facilitate its isolation and handling.
Safety and Handling
Given the lack of a comprehensive, publicly available Safety Data Sheet (SDS) for 1-Bromo-4-(cyclopropylsulfonyl)benzene, a cautious approach to its handling is essential. The safety information provided here is based on the GHS classifications for structurally similar compounds and general principles for handling laboratory chemicals.
General Safety Precautions:
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Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves.
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Ventilation: Handle the compound in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any dust or vapors.
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Avoid Contact: Avoid contact with skin, eyes, and clothing. In case of contact, rinse the affected area immediately with copious amounts of water.
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Ingestion: Do not ingest. If swallowed, seek immediate medical attention.
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Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.
GHS Hazard Information (Anticipated):
Based on the structure, the compound may be classified with the following GHS hazards:
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Acute Toxicity (Oral, Dermal, Inhalation): May be harmful if swallowed, in contact with skin, or if inhaled.
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Skin Irritation: May cause skin irritation.
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Eye Irritation: May cause serious eye irritation.
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Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.
Conclusion and Future Outlook
1-Bromo-4-(cyclopropylsulfonyl)benzene is a chemical entity with significant potential as a building block in medicinal chemistry and materials science. Its structural features suggest it can be readily functionalized to generate a diverse library of novel compounds. However, a critical knowledge gap exists regarding its fundamental physical and spectroscopic properties.
To unlock the full potential of this compound, future research should prioritize the following:
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Experimental Determination of Physical Properties: A comprehensive study to determine the melting point, boiling point, density, and solubility in a range of solvents is crucial for its practical application.
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Full Spectroscopic Characterization: The acquisition and public dissemination of high-resolution ¹H NMR, ¹³C NMR, IR, and mass spectra are essential for its unambiguous identification and quality control.
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Development and Validation of a Synthetic Protocol: A detailed, optimized, and validated synthetic procedure would facilitate its accessibility to the broader scientific community.
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Comprehensive Safety Evaluation: The generation of a complete Safety Data Sheet (SDS) based on toxicological studies is necessary to ensure its safe handling and use.
By addressing these knowledge gaps, the scientific community can fully leverage the potential of 1-Bromo-4-(cyclopropylsulfonyl)benzene in the development of next-generation pharmaceuticals and advanced materials.
References
Due to the limited availability of specific literature on 1-Bromo-4-(cyclopropylsulfonyl)benzene, this section provides references to general chemical databases and suppliers that offer some information on this compound and its analogs.
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PubChem - National Center for Biotechnology Information. (n.d.). 1-Bromo-4-cyclopropylbenzene. Retrieved from [Link]
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Appretech Scientific Limited. (n.d.). 1-bromo-4-(cyclopropylsulfonyl)benzene. Retrieved from [Link]
